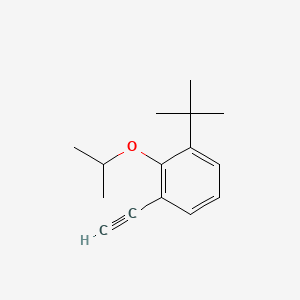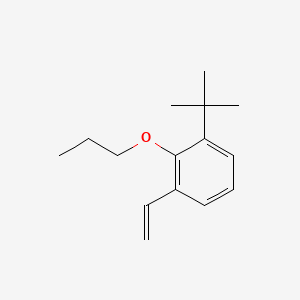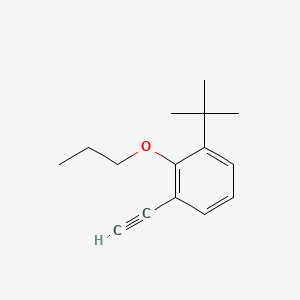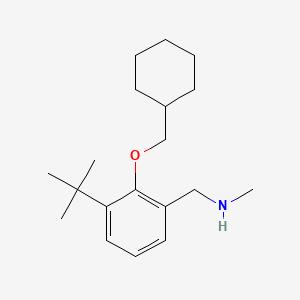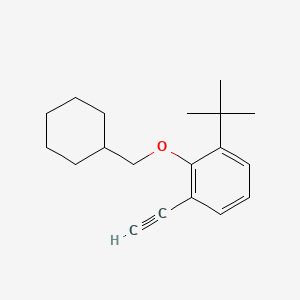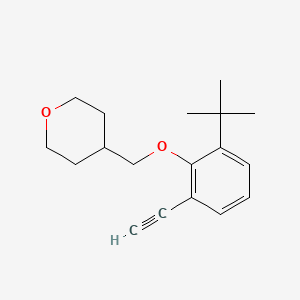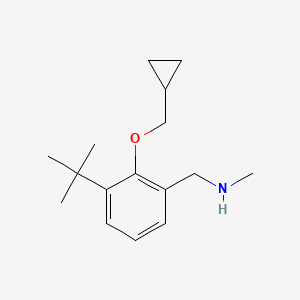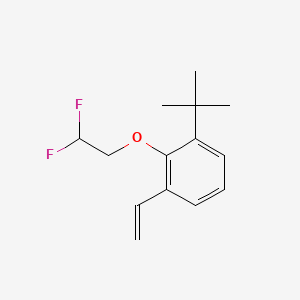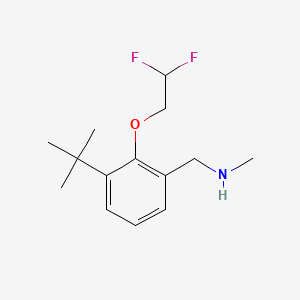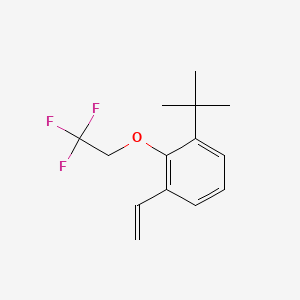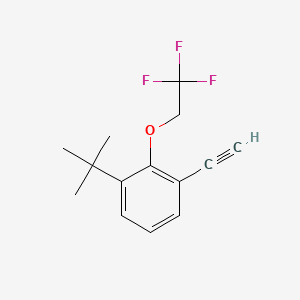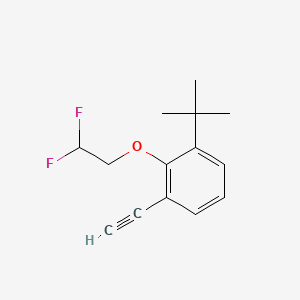
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene is an organic compound that features a unique combination of functional groups, including a tert-butyl group, a difluoroethoxy group, and an ethynyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Ethynylbenzene Core: The ethynyl group is introduced to the benzene ring through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the difluoroethoxy moiety.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the benzene ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The difluoroethoxy group can be reduced under specific conditions to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the difluoroethoxy group may produce alcohols.
科学研究应用
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: The compound can be used in the development of new agrochemicals, such as herbicides and insecticides, as well as in the creation of advanced materials with specific properties.
作用机制
The mechanism of action of 1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the ethynyl group can participate in covalent bonding with target molecules.
相似化合物的比较
Similar Compounds
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position on the benzene ring.
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylphenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene is unique due to the specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the difluoroethoxy group enhances its metabolic stability and lipophilicity, while the ethynyl group provides a reactive site for further chemical modifications. The tert-butyl group adds steric bulk, influencing the compound’s overall reactivity and interactions with other molecules.
属性
IUPAC Name |
1-tert-butyl-2-(2,2-difluoroethoxy)-3-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O/c1-5-10-7-6-8-11(14(2,3)4)13(10)17-9-12(15)16/h1,6-8,12H,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYIBFNQNTVKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC(F)F)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
